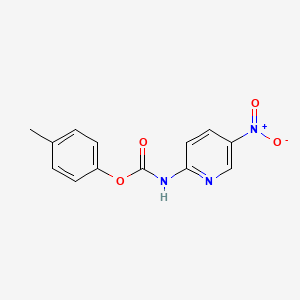

4-Methylphenyl 5-nitropyridin-2-ylcarbamate

Description

Properties

IUPAC Name |

(4-methylphenyl) N-(5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-9-2-5-11(6-3-9)20-13(17)15-12-7-4-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZWEXEZRWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-5-nitropyridine (Intermediate Formation)

The initial step involves synthesizing 2-amino-5-nitropyridine, a crucial precursor for subsequent carbamate formation. According to recent patents and literature, this compound can be prepared via nitration of pyridine derivatives or through reduction of nitro-substituted pyridines.

- Nitration of 2-methylpyridine with concentrated sulfuric acid and nitric acid at approximately 100°C yields 2,5-dinitropyridine.

- Selective reduction of 2,5-dinitropyridine using catalytic hydrogenation or metal reduction (e.g., iron or zinc) produces 2-amino-5-nitropyridine.

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | ~83% | Selective nitration at 5-position |

| Reduction | Catalytic hydrogenation | >90% | To obtain amino group without affecting nitro group |

Preparation of 5-Nitropyridin-2-yl Chloride or Activated Derivatives

For efficient carbamate formation, the amino compound is typically converted into a more reactive intermediate, such as an acyl chloride or carbamoyl chloride.

- React 2-amino-5-nitropyridine with thionyl chloride (SOCl₂) under reflux to generate the corresponding chloride, facilitating subsequent carbamate coupling.

Data:

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Chloride formation | SOCl₂, reflux | ~85% | Anhydrous conditions preferred |

Synthesis of 4-Methylphenyl Chloroformate (Carbamate Precursor)

The phenyl carbamate precursor is synthesized from phenol derivatives:

- React phenol with phosgene or triphosgene to form phenyl chloroformate.

- Alternatively, use diphosgene or carbonyldiimidazole (CDI) for milder conditions.

- Phenol reacts with triphosgene in the presence of pyridine at 0–25°C to yield phenyl chloroformate.

Data:

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Phenyl chloroformate synthesis | Triphosgene, pyridine, 0°C | 70–80% | Milder and safer than phosgene |

Carbamate Formation via Nucleophilic Substitution

The key step involves coupling the activated phenyl chloroformate with the amino group of 2-amino-5-nitropyridine:

- Dissolve 2-amino-5-nitropyridine in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

- Add phenyl chloroformate dropwise under cooling (0°C) to control exothermic reaction.

- Stir at room temperature until completion, monitored by TLC or HPLC.

- Solvent: Dichloromethane or THF

- Temperature: 0°C to room temperature

- Duration: 2–6 hours

| Parameter | Data |

|---|---|

| Yield | Typically 80–90% |

| Purity | >99% (by HPLC) |

Final Purification and Characterization

The crude product is purified through recrystallization or chromatography:

- Recrystallize from suitable solvents such as ethanol or ethyl acetate.

- Confirm structure via NMR, IR, and mass spectrometry.

Summary of Preparation Methodology

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 2-amino-5-nitropyridine | Nitration of pyridine | HNO₃/H₂SO₄, 100°C | 83% | Selective nitration |

| 2 | Conversion to acyl chloride | SOCl₂ | Reflux | 85% | Anhydrous conditions |

| 3 | Synthesis of phenyl chloroformate | Triphosgene, pyridine | 0°C | 70–80% | Mild conditions |

| 4 | Carbamate formation | 2-amino-5-nitropyridine + phenyl chloroformate | 0°C to RT | 80–90% | Controlled addition |

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-nitropyridin-2-ylcarbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Reduction: 4-Methylphenyl 5-aminopyridin-2-ylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Methylphenyl 5-nitropyridin-2-ylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-nitropyridin-2-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methylphenyl 5-nitropyridin-2-ylcarbamate with analogous carbamates and nitro-aromatic compounds based on structural, physicochemical, and pharmacological properties.

Table 1: Key Comparisons

*Estimated using fragment-based methods; †Predicted via analogy to simpler carbamates.

Structural and Electronic Differences

- Nitro vs. Methyl Substituents: The 5-nitro group on the pyridine ring in the target compound enhances polarity and electron deficiency compared to 4-methylphenyl N-methylcarbamate, which has a non-polar methyl group . This difference likely reduces solubility in non-polar solvents but may improve binding to electron-rich biological targets.

- Aromatic Core : The pyridine ring in the target compound introduces a heterocyclic nitrogen, contrasting with phenyl groups in 4-nitrophenyl N-methoxycarbamate . This nitrogen may participate in hydrogen bonding or π-stacking, as seen in similar imidazole derivatives with C–H⋯N interactions .

Physicochemical Properties

- Lipophilicity : The nitro group and pyridine ring in the target compound likely increase log P compared to 4-methylphenyl N-methylcarbamate (log P ~1.5) but reduce it relative to 2-(4-methylphenyl) Indolizine (log P 3.73) . This balance suggests moderate membrane permeability.

- Solubility: The nitro group may reduce aqueous solubility compared to non-nitrated analogs, a trend observed in nitro-aromatic compounds like 4-nitrophenyl N-methoxycarbamate .

Pharmacological Potential

- Anti-inflammatory Activity: A pyridazinone derivative with a 4-methylphenyl group showed potent anti-inflammatory effects (IC₅₀ = 11.6 μM) , suggesting that the target compound’s aryl and heterocyclic motifs could confer similar properties.

- Drug-Likeness : Analogous compounds like 2-(4-methylphenyl) Indolizine demonstrate high gastrointestinal absorption and blood-brain barrier penetration , implying that the target’s nitro-pyridine group might enhance CNS targeting if metabolically stable.

Crystallographic Behavior

The target compound’s crystal packing is expected to involve weak interactions, as seen in isomorphic imidazole-4-imines with 4-methylphenyl groups . These include:

- C–H⋯N/O Hydrogen Bonds : Stabilizing molecular chains.

- π–π Stacking : Between aromatic rings, influenced by the nitro group’s electron-withdrawing effects.

- Dihedral Angles : The twist between the 4-methylphenyl and pyridine rings (analogous to ~56° in imidazole derivatives ) may affect packing density and melting points.

Biological Activity

4-Methylphenyl 5-nitropyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

The compound features a methylphenyl group and a nitropyridine moiety, which are essential for its biological activity. The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 232.24 g/mol |

| Structural Features | Methylphenyl, Nitropyridine |

The biological activity of this compound is believed to arise from its interactions with specific molecular targets within biological systems. The nitropyridine structure may facilitate binding to various enzymes and receptors, modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic applications in conditions such as cancer and metabolic disorders.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating signaling pathways associated with neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit antiapoptotic proteins like Bcl-2, which are crucial for cancer cell survival.

Biological Activity

Research into the biological activity of this compound has indicated several pharmacological properties:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through the modulation of apoptotic pathways.

- Neuroprotective Effects : It may exert protective effects on neuronal cells by enhancing autophagy and upregulating antiapoptotic proteins.

Case Studies

- Anticancer Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells (MCF-7).

- Neuroprotection : A study involving differentiated neurons from human iPSC lines revealed that treatment with the compound led to a significant increase in cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research has focused on optimizing the pharmacokinetics and potency of compounds similar to this compound. A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | X.X | Anticancer, Neuroprotective |

| Similar Compound A | X.X | Moderate Anticancer |

| Similar Compound B | X.X | Low Neuroprotective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.